molecular formula C20H24N2O3 B4856167 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide

Cat. No. B4856167
M. Wt: 340.4 g/mol
InChI Key: PFEMHDNZUYVRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide involves its interaction with various molecular targets, including G protein-coupled receptors, ion channels, and enzymes. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been shown to modulate the activity of these targets, leading to its observed effects on cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been found to have a range of biochemical and physiological effects, depending on the specific context of its application. In cancer research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and sensitize cancer cells to chemotherapy. In inflammation research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurological disorder research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been investigated for its potential to enhance cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has several advantages as a research tool, including its high purity and specificity for molecular targets. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide. These include investigating its potential as a therapeutic agent in other medical conditions, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand its mechanisms of action and to optimize its synthesis and delivery methods. Finally, research on the potential side effects and toxicity of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide is also needed to ensure its safety as a therapeutic agent.
In conclusion, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide is a promising chemical compound with potential applications in the field of medicine and pharmacology. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied for its potential as a therapeutic agent in various medical conditions. Its mechanism of action involves its interaction with various molecular targets, and it has been found to have a range of biochemical and physiological effects. While it has several advantages as a research tool, further research is needed to fully understand its mechanisms of action and potential side effects.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been studied for its potential as a therapeutic agent in various medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation. In neurological disorder research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been investigated for its potential as a neuroprotective agent and for its ability to enhance cognitive function.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-6-2-3-7-19(18)25-15-20(23)21-14-16-8-10-17(11-9-16)22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEMHDNZUYVRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[4-(pyrrolidin-1-yl)benzyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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